molecular formula C₁₉H₂₆O₂ B041834 9-Dehydrotestosterone CAS No. 2398-99-4

9-Dehydrotestosterone

Cat. No. B041834
CAS RN: 2398-99-4
M. Wt: 286.4 g/mol
InChI Key: IUFOPOQNYKRRML-FQQAFBJJSA-N
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Description

Synthesis Analysis

Dihydrotestosterone (DHT) synthesis involves the reduction of testosterone by 5α-reductase. Although specific synthesis routes for 9-Dehydrotestosterone were not directly found, analogous processes could be involved, potentially utilizing alternative enzymes or synthetic methods in a laboratory setting. Research on DHT and its backdoor pathway, which bypasses conventional testosterone synthesis, highlights the complexity of steroid biosynthesis and the potential routes that might be explored for 9-Dehydrotestosterone synthesis (Auchus, 2004).

Molecular Structure Analysis

The molecular structure of steroids like DHT is crucial for their biological activity. Modifications, such as the introduction of a double bond in 9-Dehydrotestosterone, could alter its interaction with androgen receptors and its overall bioactivity. Studies on DHT and its analogues emphasize the importance of the A-ring structure and the presence of specific functional groups for binding affinity and enzyme interaction (Cheng et al., 2012).

Chemical Reactions and Properties

DHT's chemical reactions, including its formation from testosterone and further metabolism, illustrate the potential reactions 9-Dehydrotestosterone might undergo. For example, DHT can be further metabolized into various hydroxylated products through the action of enzymes such as cytochrome P450s. Similar metabolic pathways might exist for 9-Dehydrotestosterone, depending on its specific structure and the enzymes present in different tissues (Cheng et al., 2012).

Physical Properties Analysis

The physical properties of steroids, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. While specific data on 9-Dehydrotestosterone's physical properties were not found, the principles governing these characteristics in DHT and related steroids provide a framework for predicting the physical behavior of 9-Dehydrotestosterone. These properties are critical for understanding its stability, bioavailability, and formulation for scientific study.

Chemical Properties Analysis

The chemical properties of 9-Dehydrotestosterone, such as reactivity, oxidation potential, and susceptibility to enzymatic reduction or hydroxylation, can be inferred from studies on DHT and other androgens. The presence of a double bond in 9-Dehydrotestosterone might affect its reactivity towards specific enzymes and its overall metabolic stability. Research on the metabolism of DHT and its interactions with enzymes like 5α-reductase and cytochrome P450 provides insights into the chemical behavior of structurally related steroids (Cheng et al., 2012).

Scientific Research Applications

  • Osteoclast Differentiation and Activation : Dihydrotestosterone has been found effective in inhibiting osteoclast differentiation and activation in vitro, which can benefit patients with androgen-deficient osteoporosis (H. Thu et al., 2017).

  • Retinoid and Steroid Signaling : Research on Rdh9-null mice indicates that rdh9 plays a significant role in retinoid and steroid signaling, impacting RXR and androgen signaling (P. Hu et al., 2007).

  • Transport of Androgens into Prostatic Nuclei : The 9 S receptor in rats is crucial for transporting dihydrotestosterone more rapidly and efficiently into prostatic nuclei than testosterone (Nozu Kaoru & Tamaoki Bun-ichi, 1975).

  • Steroid Degradation : Comamonas testosteroni TA441 degrades steroids, producing compounds like 9-hydroxy-17-oxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid, which could be of pharmacological interest (M. Horinouchi et al., 2014).

  • In Vitro Androgen Metabolism : Studies have shown high 3-keto-reductase activity relative to 5α-reductase in mouse kidneys, affecting the interpretation of in vitro studies due to rapid ligand metabolism (I. Mowszowicz & C. Bardin, 1974).

  • Gene Cloning and Expression : The beta-hydroxysteroid dehydrogenase gene from Pseudomonas testosteroni has been successfully cloned and expressed in Escherichia coli, enabling potential pharmacological studies (S. Genti-Raimondi et al., 1991).

  • Dihydrotestosterone Binding in Fibroblasts : Studies on dihydrotestosterone binding in cultured human fibroblasts have revealed variations based on hereditary male pseudohermaphroditism and the presence of genital skin cells (J. Griffin et al., 1976).

  • Steroid-Inducible Gene Transcription : The 3β/17β-hydroxysteroid dehydrogenase gene in Comamonas testosteroni is induced by steroids like testosterone, with implications for bacterial growth and metabolism (J. E. Cabrera et al., 2000).

properties

IUPAC Name

(8S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15,17,21H,3-7,9-10H2,1-2H3/t14-,15-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFOPOQNYKRRML-FQQAFBJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Dehydrotestosterone

CAS RN

2398-99-4
Record name 9-Dehydrotestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2398-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Dehydrotestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-DEHYDROTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC8L0QDJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
F Guan, CE Uboh, LR Soma, Y You… - Journal of mass …, 2010 - Wiley Online Library
… , 4,9(11)-androsten-3,17-dione, 9-dehydrotestosterone and 9-… The product ion spectrum of 9-dehydrotestosterone (Fig. 2) … and 254 of 9-dehydrotestosterone, respectively. Similar to …
F Guan, CE Uboh, LR Soma, Y You… - Journal of mass …, 2010 - Wiley Online Library
… min (m/z 287 > 97), nandrolone at t R of 1.71 min (m/z 275 > 109), epinandrolone at t R of 2.07 min (m/z 275 > 109), norlutin at t R of 1.81 min (m/z 299 > 109), 9-dehydrotestosterone at t …
J Kirchhoff, M Soffie, GG Rousseau - Journal of steroid biochemistry, 1979 - Elsevier
… was 9-dehydrotestosterone (1.5). It is interesting that 9-dehydroandrostenedione … 17x-Methyl-DHT I-Dehydro-DHT acetate 9-Dehydrotestosterone Testosterone 17a-Methyltestosterone …
Number of citations: 45 www.sciencedirect.com
RT BLICKENSTAFF, EL FOSTER - The Journal of Organic …, 1961 - ACS Publications
… Esterification of 9-dehydrotestosterone with glacial acetic acid and concentrated hydrochloric acid gave platelets which crystallized out of methanol-water (10:1) or acetone-water (10:1) …
Number of citations: 24 pubs.acs.org
M Urbano Cuadrado, I Luque Ruiz… - Journal of chemical …, 2006 - ACS Publications
A new QSAR method based on approximate similarity measurements is described in this paper. Approximate similarity is calculated using both the classical similarity based on the …
Number of citations: 25 pubs.acs.org
Y Liu, CE Uboh, LR Soma, X Li, F Guan… - Drug testing and …, 2011 - Wiley Online Library
In 2008, Pennsylvania (PA) became the first State in the USA to ban and enforce the ban on the use of anabolic and androgenic steroids (AAS) in equine athletes by using plasma for …
LW Robertson - 2003 - researchgate.net
INTRODUCTION Recently several factors were identified that seem to be involved in the development of prostate cancer: a high androgen level, oxidative stress, and low levels of …
Number of citations: 0 www.researchgate.net
HR Kucera - 2018 - search.proquest.com
Hormone-dependent pathways are critical in pregnancy, development, and reproduction throughout all stages of life. For this reason, when alterations are seen in pregnancy, …
Number of citations: 0 search.proquest.com
G Ludewig, L Robertson… - Oaidticmil http://oai …, 2003 - apps.dtic.mil
A high androgen level, oxidative stress, and low levels of selenium were identified as possible risk factors in prostate cancer development. Halogenated compounds may produce all …
Number of citations: 1 apps.dtic.mil
RD Cramer, DE Patterson… - Journal of the American …, 1988 - ACS Publications
Comparative molecular field analysis (CoMFA) is a promising new approach to structure/activity correlation. Its characteristic features are (1) representation of ligand molecules by their …
Number of citations: 151 pubs.acs.org

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